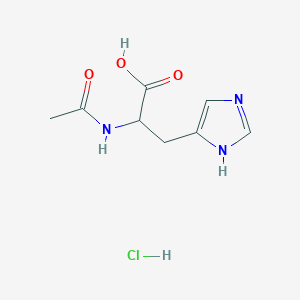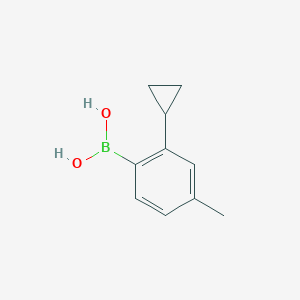
Creatine phosphate disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Creatine phosphate disodium salt can be synthesized through the reaction of creatine with phosphoric acid in the presence of sodium hydroxide. The reaction typically involves the following steps:
- Dissolving creatine in water.
- Adding phosphoric acid to the solution.
- Adjusting the pH with sodium hydroxide to form the disodium salt.
- Crystallizing the product by cooling the solution .
Industrial Production Methods
Industrial production of this compound salt often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves:
- Continuous stirring and temperature control to ensure complete reaction.
- Filtration to remove any impurities.
- Crystallization and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Creatine phosphate disodium salt undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form creatine and inorganic phosphate.
Oxidation: It can be oxidized to form creatinine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles under controlled pH conditions.
Major Products
Hydrolysis: Creatine and inorganic phosphate.
Oxidation: Creatinine.
Substitution: Various substituted creatine derivatives.
Wissenschaftliche Forschungsanwendungen
Creatine phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in biochemical assays to study energy transfer and storage.
Biology: Employed in studies of muscle physiology and cellular energy metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as myocardial ischemia, heart failure, and neurodegenerative diseases.
Industry: Utilized in the formulation of supplements aimed at enhancing athletic performance and muscle recovery
Wirkmechanismus
Creatine phosphate disodium salt exerts its effects by acting as a phosphate donor in the regeneration of ATP from ADP. This process is catalyzed by the enzyme creatine kinase. The high-energy phosphate bond in creatine phosphate is transferred to ADP, forming ATP and creatine. This rapid regeneration of ATP is crucial for maintaining energy levels during intense physical activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Creatine phosphate dipotassium salt: Similar in function but contains potassium instead of sodium.
Phosphocreatine: The general term for creatine phosphate compounds, regardless of the counterion.
Adenosine triphosphate disodium salt: Another high-energy phosphate compound involved in energy transfer.
Uniqueness
Creatine phosphate disodium salt is unique due to its specific role in rapidly regenerating ATP in muscle tissues. Its high solubility in water and stability under physiological conditions make it particularly suitable for use in biochemical and medical applications .
Eigenschaften
Molekularformel |
C4H10N3Na2O6P |
|---|---|
Molekulargewicht |
273.09 g/mol |
IUPAC-Name |
disodium;2-[carbamimidoyl(methyl)amino]acetic acid;hydrogen phosphate |
InChI |
InChI=1S/C4H9N3O2.2Na.H3O4P/c1-7(4(5)6)2-3(8)9;;;1-5(2,3)4/h2H2,1H3,(H3,5,6)(H,8,9);;;(H3,1,2,3,4)/q;2*+1;/p-2 |
InChI-Schlüssel |
ZPLDRGYLGJDMLF-UHFFFAOYSA-L |
Kanonische SMILES |
CN(CC(=O)O)C(=N)N.OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)


![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)




![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)

